p-(2-Phenoxyethylamino)benzoic acid

Description

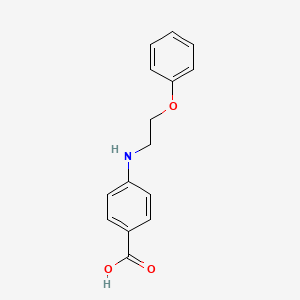

p-(2-Phenoxyethylamino)benzoic acid is a benzoic acid derivative featuring a phenoxyethylamino substituent at the para position. This structural motif combines a benzoic acid core with a phenoxy group linked via an ethylamino spacer.

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

4-(2-phenoxyethylamino)benzoic acid |

InChI |

InChI=1S/C15H15NO3/c17-15(18)12-6-8-13(9-7-12)16-10-11-19-14-4-2-1-3-5-14/h1-9,16H,10-11H2,(H,17,18) |

InChI Key |

PPASVIGUSAEUFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The compound’s structural analogs include other para-substituted benzoic acids, such as:

*TCMBA: p-[4,6-Bis[trichloromethyl]-S-triazin-2-yl]benzoic acid ethyl ester

Key Observations :

- Phenoxyethylamino vs.

- Electron Effects: The ethylamino spacer may donate electrons via resonance, altering the benzoic acid’s acidity (pKa) compared to electron-withdrawing groups like trichloromethyl in TCMBA .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids highlight the importance of molecular connectivity indices (0JA, 1JA, JB) in predicting oral LD50 in mice .

- Substituent Impact: Bulky substituents (e.g., phenoxyethylamino) may reduce acute toxicity compared to smaller halogenated groups (e.g., TCMBA’s trichloromethyl), as steric hindrance could limit metabolic activation .

- Predicted LD50 : If 0JA (zero-order connectivity index) and JB (cross-factor) are high for this compound, its LD50 might align with less toxic benzoic acids in the training set .

Antioxidant Activity

Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acids due to the absence of a conjugated double bond for radical stabilization . For this compound:

- Hydroxyl Group Deficiency: Without additional hydroxyl groups on the aromatic ring, its antioxidant capacity is likely inferior to trihydroxy analogs like gallic acid but comparable to mono-substituted derivatives like vanillic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.